2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide is a complex organic compound with significant research potential. Its molecular formula is , and it has a molecular weight of approximately 414.5 g/mol. This compound is characterized by its unique structure, which includes a pyrido-pyrimidine core and various functional groups that may contribute to its biological activity .
The synthesis of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details regarding the specific reagents, solvents, and conditions used in these synthetic pathways are crucial for replicating the synthesis in laboratory settings.
The molecular structure of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide can be described as follows:
The compound's InChI key is DBVBYLSZLWJLPG-UHFFFAOYSA-N, and its canonical SMILES representation is CC1=CC(=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)N=CC=C3)C.
The chemical reactivity of this compound can be explored through various reactions typical for pyrido-pyrimidine derivatives:
These reactions are significant for modifying the compound to enhance its biological activity or alter its physical properties.
The mechanism of action for compounds like 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide typically involves:
Data supporting these mechanisms often come from biological assays that measure the compound's effect on target cells or enzymes.
Relevant data from studies on similar compounds can provide benchmarks for evaluating these properties in practice.
The applications of 2-{3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-(3,5-dimethylphenyl)acetamide are primarily focused on:
Such applications highlight the importance of ongoing research into this compound's properties and potential therapeutic uses.
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4